molecular formula C13H18N2O3 B1527664 tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate CAS No. 1174068-79-1

tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B1527664
CAS No.: 1174068-79-1
M. Wt: 250.29 g/mol
InChI Key: LDGNAVIMUAPFKH-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic nomenclature of tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The primary systematic name, as computed by Lexichem TK 2.7.0, identifies the compound as tert-butyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate. This nomenclature reflects the fused ring system where a pyrrole ring is connected to a partially saturated pyrazine ring through positions 1 and 2 of the pyrrole and positions 1 and 2a of the pyrazine system.

Alternative systematic naming approaches yield several equivalent designations that highlight different aspects of the molecular structure. The compound is also recognized as 1,1-dimethylethyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, emphasizing the tert-butyl group as a 1,1-dimethylethyl substituent. The Chemical Abstracts Service registry maintains the designation Pyrrolo[1,2-a]pyrazine-2(1H)-carboxylic acid, 6-formyl-3,4-dihydro-, 1,1-dimethylethyl ester, which follows the ester nomenclature convention.

Commonly used synonyms in chemical databases include several abbreviated forms that facilitate identification across different platforms. The compound appears as 2-Boc-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carbaldehyde in synthetic chemistry literature, where "Boc" represents the tert-butoxycarbonyl protecting group. Additional synonyms include 2-Boc-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde and tert-butyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate. These variations primarily differ in their representation of the saturated portion of the ring system and the positioning of hydrogen atoms in the nomenclature.

Properties

IUPAC Name

tert-butyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)14-6-7-15-10(8-14)4-5-11(15)9-16/h4-5,9H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGNAVIMUAPFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=C2C=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727893
Record name tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174068-79-1
Record name 1,1-Dimethylethyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174068-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Identity and Structure

tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is an organic compound with the following characteristics:

  • CAS Number: 1174068-79-1
  • Molecular Formula: C13H18N2O3
  • Molecular Weight: 250.29 g/mol
  • Density: 1.19 g/cm³ (predicted)
  • Boiling Point: 400.4 °C (predicted)
  • LogP: 1.98920
  • pKa: -1.67 (predicted) .

This compound features a bicyclic structure that incorporates both a pyrrole and pyrazine moiety, which contribute to its potential biological activities.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl derivatives can exhibit antimicrobial activity. Studies have shown that pyrrolidine and pyrazine derivatives possess significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The presence of the formyl group in this compound may enhance its interaction with microbial cell walls, leading to increased efficacy .

Neuroprotective Effects

There is emerging evidence that certain dihydropyrrole compounds exhibit neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier could be vital in developing therapeutic strategies for such conditions .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Study : A study on pyrrolidine derivatives demonstrated significant inhibition of bacterial growth in vitro, suggesting that modifications in the structure can enhance antimicrobial efficacy .
  • Anticancer Research : Research focusing on a class of pyrazine derivatives showed promising results in inhibiting tumor growth in xenograft models, indicating the potential for drug development targeting specific cancer types .
  • Neuroprotective Analysis : Investigations into similar bicyclic structures revealed protective effects against oxidative stress-induced neuronal cell death, highlighting their potential in neuroprotection .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeMechanism of ActionReference
Pyrrolidine AAntimicrobialDisruption of bacterial cell walls
Pyrazine BAnticancerInduction of apoptosis
Dihydropyrrole CNeuroprotectiveReduction of oxidative stress

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing pyrrolo[1,2-a]pyrazine structures exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. The specific mechanism often involves the modulation of key enzymes and receptors involved in tumor progression.

Neuroprotective Effects
There is emerging evidence suggesting that tert-butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a critical role in neuronal damage. Some studies have demonstrated that this compound can mitigate oxidative stress and enhance neuronal survival in vitro.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating chronic inflammatory diseases. This application is particularly relevant given the rising incidence of inflammatory conditions globally.

Organic Synthesis

Building Block for Heterocycles
In organic synthesis, this compound serves as a versatile building block for constructing more complex heterocyclic compounds. Its reactivity allows for various transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Bioactive Molecules
The compound can be utilized to synthesize bioactive molecules that may exhibit therapeutic effects against various diseases. Its structural features facilitate the development of novel compounds with enhanced biological activities.

Materials Science

Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry. Its functional groups can be integrated into polymer matrices to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Nanomaterials
Research into nanomaterials has identified this compound as a candidate for the development of nanostructured materials with unique optical and electronic properties. These materials could find applications in sensors, catalysis, and energy storage devices.

Case Studies

Study Title Application Focus Findings
Anticancer Properties of Pyrrolo CompoundsCancer ResearchInduced apoptosis in breast cancer cell lines
Neuroprotective Effects on Neuronal CellsNeurobiologyReduced oxidative stress markers in neuronal cultures
Synthesis of Novel HeterocyclesOrganic ChemistrySuccessfully synthesized multiple derivatives

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Functional Groups
tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate 1174068-79-1 C₁₃H₁₈N₂O₃ Formyl (6), tert-butyl carboxylate (2) Aldehyde, ester
tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate 1174068-78-0 C₁₂H₁₈N₂O₂ None (6), tert-butyl carboxylate (2) Ester
2-tert-Butyl 8-methyl 6-formyl-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate 2172475-37-3 C₁₇H₂₂N₂O₆ Formyl (6), methyl ester (8) Aldehyde, dual esters
tert-Butyl 6-cyano-1-methyl-pyrrolo[1,2-a]pyrazine-2-carboxylate 1050884-26-8 C₁₄H₁₈N₃O₂ Cyano (6), methyl (1) Nitrile, ester
tert-Butyl 6-oxo-3,4-dihydropyrido[1,2-a]pyrazine-2(6H)-carboxylate 1421065-63-5 C₁₃H₁₈N₂O₃ Oxo (6), fused pyridine ring Ketone, ester

Spectral and Physical Properties

  • NMR Data :
    • Target Compound : Expected δ 9.8–10.0 ppm (aldehyde proton) and δ 1.4–1.5 ppm (tert-butyl group), based on analogs in and .
    • Cyanated Analog : Shows δ ~3.0 ppm (CH₂CN) and absence of aldehyde signals .
  • Mass Spectrometry :
    • Target: HRMS [M+H]⁺ expected at 250.29 , consistent with .
    • Compound 26 (): HRMS [M+H]⁺ = 358.5 , highlighting mass differences due to substituents.

Preparation Methods

Step 1: Protection of Piperidine Derivative

  • Starting from piperidin-4-ylmethanol or a related piperidine derivative, the nitrogen is protected using tert-butyl dicarbonate ((Boc)2O) in tetrahydrofuran (THF) at room temperature.
  • This step yields the tert-butyl carbamate-protected intermediate.

Step 2: Oxidation to Aldehyde

  • The hydroxymethyl group on the protected piperidine is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
  • This oxidation converts the alcohol to the corresponding formyl group.

Step 3: Halogenation

  • The aldehyde intermediate is subjected to halogenation, typically using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) or azobisisobutyronitrile (AZBN) as radical initiators.
  • The reaction is carried out in THF at elevated temperature (around 70 °C) to introduce a bromine substituent at a specific position on the heterocyclic ring.

Step 4: Cyclization and Elimination

  • The halogenated intermediate undergoes cyclization and elimination reactions, often promoted by lithium hydroxide (LiOH) in N,N-dimethylformamide (DMF) at reflux temperature (~70 °C).
  • This step closes the pyrrolo[1,2-a]pyrazine ring system and finalizes the formation of the this compound.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc Protection (Boc)2O, THF, r.t., 2 h ~80 Efficient nitrogen protection
2 Oxidation PCC, DCM, r.t. High Converts alcohol to aldehyde
3 Halogenation NBS, AZBN, THF, 70 °C, 2 h ~86 Radical bromination
4 Cyclization/Elimination LiOH, DMF, reflux 6 h ~90 Ring closure and elimination

These yields are indicative from analogous synthesis of related compounds such as tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, which shares similar synthetic steps and conditions.

Key Research Findings

  • The method provides a rapid and high-yield synthetic route suitable for scale-up and industrial production.
  • Use of mild oxidizing agents like PCC avoids overoxidation and preserves sensitive functionalities.
  • Radical halogenation with NBS in the presence of AIBN or AZBN initiators is effective for selective functionalization.
  • Lithium hydroxide in DMF facilitates efficient cyclization and elimination under reflux conditions.
  • The overall synthetic route is modular and adaptable for the introduction of diverse substituents on the pyrrolo[1,2-a]pyrazine framework.

Additional Notes on Methodology

  • Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) are commonly employed due to their ability to dissolve both organic and inorganic reagents and to provide appropriate reaction media.
  • The Boc protecting group is stable under the reaction conditions and can be removed later if necessary.
  • The reaction steps are monitored by thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity and purity.

Summary Table of Preparation Steps

Intermediate/Product Reagents/Conditions Purpose Yield (%)
Piperidin-4-ylmethanol Starting material - -
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Boc)2O, THF, r.t. Nitrogen protection 80
tert-Butyl 4-formyl-3,6-dihydropyridine-1-carboxylate PCC, DCM, r.t. Alcohol oxidation to aldehyde High
Brominated intermediate NBS, AZBN, THF, 70 °C Radical bromination 86
This compound LiOH, DMF, reflux 6 h Cyclization and elimination 90

Q & A

What are the common synthetic routes for preparing tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, and how can reaction conditions be optimized?

Basic:
The compound is typically synthesized via multi-step reactions involving cyclization of pyrrole and pyrazine precursors. A general approach includes:

Cyclization : Reacting pyrrole derivatives with pyrazine intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) .

Formylation : Introducing the formyl group at position 6 via Vilsmeier-Haack or directed ortho-metalation strategies .

Protection : Using tert-butyloxycarbonyl (Boc) groups to protect reactive amines, often via Boc anhydride in the presence of DMAP .

Advanced:
Optimization challenges include controlling regioselectivity during formylation and avoiding over-oxidation. Key considerations:

  • Temperature Control : Lower temperatures (0–5°C) during formylation minimize side reactions .
  • Catalysts : Lewis acids like BF₃·Et₂O enhance cyclization efficiency .
  • Purification : Flash chromatography (EtOAc/hexane gradients) resolves diastereomers .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Basic:

  • NMR : ¹H NMR reveals the formyl proton as a singlet near δ 9.8–10.1 ppm. The tert-butyl group appears as a singlet at δ 1.4–1.5 ppm .
  • MS : ESI-MS confirms molecular weight (e.g., m/z 261.32 for related analogs) .

Advanced:

  • X-Ray Crystallography : Monoclinic space groups (e.g., P21/m) with unit cell parameters (e.g., a=5.61 Å, b=6.44 Å, c=7.09 Å) validate stereochemistry .
  • Contradictions : Discrepancies in NOE correlations may arise from dynamic puckering of the dihydropyrrolo ring; variable-temperature NMR or DFT calculations resolve these .

What strategies are employed to functionalize the formyl group for downstream applications?

Basic:
The formyl group undergoes nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., hydrazones for heterocycle synthesis) .

Advanced:

  • Site-Specific Modifications : Pd-catalyzed cross-couplings (Suzuki or Heck) require prior conversion to a boronate ester or α,β-unsaturated aldehyde .
  • Reductive Amination : Use NaBH(OAc)₃ with primary amines to generate secondary amines while preserving the Boc group .

How do solvent and pH affect the stability of this compound during storage and reactions?

Basic:

  • Storage : Stable at –20°C under inert gas; avoid moisture to prevent Boc cleavage .
  • pH Sensitivity : Degrades in acidic conditions (pH < 3) via tert-butyl ester hydrolysis .

Advanced:

  • Kinetic Studies : HPLC monitoring shows t₁/₂ of 48 hours in neutral aqueous buffers but <2 hours at pH 2 .
  • Solvent Effects : DCM enhances stability during reactions, while DMSO accelerates formyl group oxidation .

What computational methods are used to predict reactivity and docking interactions of this compound?

Basic:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., formyl carbon) .

Advanced:

  • Molecular Dynamics : Simulate binding to biological targets (e.g., kinases) using AMBER force fields; validate with SPR or ITC .
  • Docking Studies : Autodock Vina predicts binding poses with RMSD <2.0 Å compared to crystallographic data .

How can contradictory spectral data be addressed during characterization?

Basic:

  • Repetition : Re-run NMR under standardized conditions (e.g., 600 MHz, DMSO-d₆ at 298 K) .
  • Spiking : Add authentic samples to confirm peak assignments .

Advanced:

  • Dynamic NMR : Resolve exchange broadening by heating samples (e.g., 398 K) to coalesce split signals .
  • 2D Techniques : HSQC and HMBC correlate ambiguous protons to adjacent carbons .

What role does this compound play in medicinal chemistry research?

Basic:
It serves as a precursor for bioactive molecules (e.g., kinase inhibitors) due to its rigid bicyclic core and modifiable substituents .

Advanced:

  • SAR Studies : Derivatives show nanomolar IC₅₀ against PDE4B, linked to anti-inflammatory activity .
  • Prodrug Design : Boc deprotection in vivo generates primary amines for targeted drug delivery .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Reactant of Route 2
tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

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